molecular formula C12H13FN2 B095534 AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO- CAS No. 15918-85-1

AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO-

Cat. No. B095534
CAS RN: 15918-85-1
M. Wt: 204.24 g/mol
InChI Key: PAOLJJUVRCDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a fluorine atom and a hexahydroazepine ring system. The purpose of

Scientific Research Applications

Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit antibacterial and antifungal activity.

Mechanism Of Action

The mechanism of action of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of cancer cells by interfering with their DNA replication and cell cycle progression.

Biochemical And Physiological Effects

Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro-. One of the most promising directions is the development of novel anticancer agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its eventual clinical application.
Conclusion:
In conclusion, Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an attractive option for researchers, and its potential applications in the treatment of various diseases make it a compound of significant interest. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde and an amine in the presence of a Lewis acid catalyst to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further reactions to form the final product.

properties

CAS RN

15918-85-1

Product Name

AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO-

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

InChI

InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2

InChI Key

PAOLJJUVRCDQAE-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C3=C(N2)C=CC(=C3)F

Canonical SMILES

C1CNCCC2=C1C3=C(N2)C=CC(=C3)F

Other CAS RN

15918-85-1

synonyms

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Origin of Product

United States

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